molecular formula C8H6ClNO2 B1352030 3-(Chloromethyl)-5-(2-furyl)isoxazole CAS No. 848658-70-8

3-(Chloromethyl)-5-(2-furyl)isoxazole

Cat. No.: B1352030
CAS No.: 848658-70-8
M. Wt: 183.59 g/mol
InChI Key: IPIMDVOPXIOKAK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-5-(2-furyl)isoxazole (CAS 848658-70-8) is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 g/mol. This compound serves as a valuable chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. It features a chloromethyl group, which offers a reactive handle for further functionalization, making it particularly useful for creating novel molecular architectures. The isoxazole ring is a privileged scaffold in pharmaceutical development, known for its presence in compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties . Researchers utilize this reagent in the synthesis of more complex molecules, leveraging its structure to develop potential therapeutic agents. Its application is central in exploring structure-activity relationships and in the construction of compound libraries for high-throughput screening. The furan and isoxazole heterocycles present in this molecule are common motifs in biologically active substances and natural products, further underscoring its utility in bio-oriented synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)-5-(furan-2-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-5-6-4-8(12-10-6)7-2-1-3-11-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIMDVOPXIOKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407165
Record name 3-(chloromethyl)-5-(2-furyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848658-70-8
Record name 3-(chloromethyl)-5-(2-furyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Studies of 3 Chloromethyl 5 2 Furyl Isoxazole

Reactivity Profile of the Chloromethyl Group at Position 3

The primary site of reactivity in 3-(Chloromethyl)-5-(2-furyl)isoxazole is the chloromethyl moiety. The chlorine atom, being a good leaving group, and its attachment to a methylene (B1212753) group adjacent to the electron-withdrawing isoxazole (B147169) ring, makes the benzylic-like carbon atom highly susceptible to nucleophilic attack. This enhanced reactivity facilitates the introduction of a wide array of functional groups.

The chloromethyl group at position 3 of the isoxazole ring readily undergoes nucleophilic substitution. These reactions typically proceed via an SN2 mechanism, favored by the primary nature of the carbon center. The reaction involves a backside attack by the nucleophile, leading to the displacement of the chloride ion in a single, concerted step. While an SN1 mechanism involving a carbocation intermediate is less common, it could be facilitated under specific conditions that favor cation stabilization, although this is not the predominant pathway for primary halides.

Oxygen-centered nucleophiles, such as alcohols and phenols, react with 3-(chloromethyl)-5-substituted isoxazoles to form the corresponding ether derivatives. Studies on analogous compounds, such as 3-(chloromethyl)-5-phenylisoxazole (B76759), demonstrate that these reactions proceed efficiently. For instance, the reaction with substituted phenols under Williamson ether synthesis conditions (in the presence of a base like potassium carbonate) yields 3-aryloxymethyl-5-phenylisoxazoles. researchgate.net Similarly, treatment with sodium methylate in methanol (B129727) results in the substitution of the chlorine atom to form a methoxy (B1213986) group. researchgate.net These reactions exemplify the utility of the chloromethyl group in creating ether linkages, which are important in the synthesis of various biologically active molecules. researchgate.net

Table 1: Examples of Reactions with O-Nucleophiles on Analogous 3-(Chloromethyl)-5-arylisoxazoles

NucleophileReagent SystemProduct TypeReference
Substituted PhenolsK₂CO₃ in DMF3-Aryloxymethyl-5-arylisoxazole researchgate.net
MethanolSodium Methylate3-Methoxymethyl-5-arylisoxazole researchgate.net
Comenic Acid DerivativeK₂CO₃ in DMFIsoxazole-Comenic Acid Conjugate researchgate.net

Nucleophilic Substitution Reactions (SN2 and SN1 Mechanisms)

Reactions with Sulfur-Centered Nucleophiles (e.g., Thiols, Thiolates)

Sulfur-based nucleophiles, which are generally more potent than their oxygen counterparts due to their higher polarizability and lower electronegativity, react readily with the chloromethyl group. libretexts.org Thiolates, generated from thiols in the presence of a base, are particularly effective. Research on 3-(chloromethyl)-5-arylisoxazoles shows that treatment with sodium thiolates, such as sodium phenylthiolate, benzylthiolate, and furfurylthiolate, in methanol leads to the clean replacement of the chlorine atom. researchgate.net This reaction produces the corresponding 3-(alkylsulfanylmethyl)- or 3-(arylsulfanylmethyl)-5-arylisoxazoles. researchgate.net Such thioether derivatives are of significant interest in the development of novel chemical entities. The efficiency of these SN2 reactions is highlighted by the high yields and specific substitution at the chloromethyl carbon. nih.gov

Table 2: Examples of Reactions with S-Nucleophiles on Analogous 3-(Chloromethyl)-5-arylisoxazoles

NucleophileProduct TypeReference
Sodium Phenylthiolate3-(Phenylsulfanylmethyl)-5-arylisoxazole researchgate.net
Sodium Benzylthiolate3-(Benzylsulfanylmethyl)-5-arylisoxazole researchgate.net
Sodium Furfurylthiolate3-(Furfurylsulfanylmethyl)-5-arylisoxazole researchgate.net
Reactions with Nitrogen-Centered Nucleophiles (e.g., Amines, Morpholine)

Nitrogen-centered nucleophiles, including primary and secondary amines, are widely used to functionalize the 3-chloromethylisoxazole scaffold. The reaction typically results in the formation of a new carbon-nitrogen bond, yielding aminomethyl derivatives. For example, reacting 3-(chloromethyl)-5-phenyl(p-tolyl)isoxazoles with the secondary amine morpholine (B109124) in methanol leads to the formation of the corresponding 3-(morpholinomethyl)-5-arylisoxazole. researchgate.net These reactions are fundamental in constructing more complex molecules, as the introduction of a nitrogen atom provides a handle for further diversification and can impart desirable physicochemical properties. The regioselectivity of these substitutions is generally high, with the nucleophile preferentially attacking the activated methylene carbon. nih.gov

Table 3: Example of Reaction with N-Nucleophiles on an Analogous 3-(Chloromethyl)-5-arylisoxazole

NucleophileProduct TypeReference
Morpholine3-(Morpholinomethyl)-5-arylisoxazole researchgate.net

Reactivity of the Isoxazole Ring System

The reactivity of the isoxazole ring in this compound is significantly influenced by the electronic effects of its substituents. The 2-furyl group at the 5-position, being an electron-rich aromatic system, can donate electron density to the isoxazole ring, potentially activating it towards electrophilic attack. Conversely, the chloromethyl group at the 3-position possesses an electron-withdrawing inductive effect, which may deactivate the ring. The interplay of these opposing electronic influences, coupled with the inherent reactivity of the furan (B31954) ring itself, dictates the regioselectivity and feasibility of various chemical transformations.

Electrophilic Aromatic Substitution Reactions on the Isoxazole Ring

Electrophilic aromatic substitution is a fundamental reaction class for aromatic systems. In the context of this compound, the primary site for electrophilic attack on the isoxazole ring is the C4 position, which is the only unsubstituted carbon. However, the electron-rich furan ring is also a potential site for electrophilic substitution, leading to a competitive reaction landscape.

The bromination of this compound is anticipated to proceed at the C4 position of the isoxazole ring, provided that the conditions are controlled to favor substitution on the isoxazole over the more reactive furan ring. The reaction would likely involve the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent. The electrophilic bromine species would attack the electron-rich C4 position, leading to the formation of a sigma complex intermediate, which then loses a proton to yield the 4-bromo-3-(chloromethyl)-5-(2-furyl)isoxazole product.

It is crucial to consider the potential for competitive bromination on the furan ring, which is highly susceptible to electrophilic attack, typically at its C5 position. Milder reaction conditions and careful selection of the brominating agent would be necessary to achieve selective bromination of the isoxazole ring.

Table 1: Predicted Outcome of Bromination of this compound

ReactantReagentProductPosition of Substitution
This compoundBr₂4-Bromo-3-(chloromethyl)-5-(2-furyl)isoxazoleC4 of Isoxazole
This compoundBr₂3-(Chloromethyl)-5-(5-bromo-2-furyl)isoxazoleC5 of Furan

Nitration of the isoxazole ring in this compound can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, or milder reagents like acetyl nitrate. The reaction is expected to introduce a nitro group at the C4 position of the isoxazole ring. The strong electron-withdrawing nature of the nitro group would significantly deactivate the ring towards further electrophilic substitution.

Similar to halogenation, the furan ring presents a competitive site for nitration. The acidic conditions typically employed for nitration can also lead to the degradation of the acid-sensitive furan ring, posing a challenge for the selective nitration of the isoxazole moiety. Therefore, carefully controlled reaction conditions are paramount to favor the desired 4-nitro product while preserving the furan substituent. Studies on the direct nitration of various five-membered heterocycles have shown that a mixture of nitric acid and trifluoroacetic anhydride (B1165640) can be an effective and milder alternative for such transformations.

Table 2: Potential Nitration Products of this compound

ReagentProductNotes
HNO₃/H₂SO₄4-Nitro-3-(chloromethyl)-5-(2-furyl)isoxazolePotential for furan ring degradation under harsh acidic conditions.
Acetyl nitrate4-Nitro-3-(chloromethyl)-5-(2-furyl)isoxazoleMilder conditions may improve selectivity.
HNO₃/Trifluoroacetic anhydride4-Nitro-3-(chloromethyl)-5-(2-furyl)isoxazoleA potentially more selective method for sensitive substrates.

The introduction of an additional chloromethyl group onto the isoxazole ring of this compound would represent a Friedel-Crafts-type alkylation. This reaction would likely require a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and a source of the chloromethyl group, like chloromethyl methyl ether or formaldehyde (B43269) and HCl. The target position for this electrophilic substitution would be the C4 position.

However, the existing chloromethyl group at the C3 position is electron-withdrawing, which deactivates the isoxazole ring towards further electrophilic attack. This deactivating effect could make a second chloromethylation challenging to achieve. Furthermore, the Lewis acid catalyst could potentially coordinate with the heteroatoms of the isoxazole and furan rings, leading to complex formation and potential side reactions.

Ring-Opening Reactions and Transformations

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under various conditions, leading to ring-opening reactions. These transformations can be initiated by reducing agents, bases, or acids, and often result in the formation of acyclic compounds or rearranged heterocyclic systems.

Under acidic conditions, the isoxazole ring of this compound can undergo ring opening. The reaction is typically initiated by the protonation of the isoxazole nitrogen atom, which facilitates the cleavage of the weak N-O bond. The presence of the 5-(2-furyl) substituent introduces an additional layer of complexity, as the furan ring itself is known to be sensitive to acid and can undergo acid-catalyzed ring opening or polymerization.

The likely mechanism for the acid-catalyzed ring opening of the isoxazole would involve protonation of the nitrogen, followed by nucleophilic attack of a water molecule (if present) or another nucleophile at the C5 position. This would lead to the cleavage of the N-O bond and the formation of an acyclic intermediate, such as a β-hydroxy enone or a related derivative. The specific structure of the final product would depend on the reaction conditions and the subsequent transformations of the initial ring-opened intermediate. The acid-catalyzed decomposition of furan itself proceeds through protonation, which can lead to the formation of dicarbonyl compounds. Therefore, in the case of this compound, a complex mixture of products resulting from the degradation of both heterocyclic rings could be expected under strong acidic conditions.

Base-Promoted Rearrangements

Base-promoted rearrangements of isoxazoles can lead to a variety of new heterocyclic systems. While specific studies on this compound are not extensively documented, the behavior of related isoxazole systems suggests potential rearrangement pathways. For instance, isoxazolo[4,5-b]pyridines have been shown to undergo the Boulton–Katritzky rearrangement in the presence of a base. beilstein-journals.org This type of rearrangement typically involves a sequence of ring opening and recyclization steps, often initiated by the deprotonation of a suitable substituent. In the case of this compound, a strong base could potentially initiate a rearrangement through interaction with the chloromethyl group or the isoxazole ring itself, although the specific products would depend on the reaction conditions and the nature of the base employed. beilstein-journals.orgnih.gov

Ring Transformation to Other Heterocycles (e.g., Furans, Pyrans)

The isoxazole ring, under certain conditions, can be transformed into other heterocyclic structures such as furans and pyrans. rsc.org This transformation often involves the cleavage of the weak N-O bond of the isoxazole ring, followed by rearrangement and cyclization. For example, the reaction of isoxazoles with aromatic aldehydes in the presence of a nucleophile can lead to the formation of N-arylidenefuran-2-amines or 3,5-dicyano-4H-pyran-2-amines. rsc.org This process proceeds through the opening of the isoxazole ring to form an intermediate which then undergoes heterocyclization. rsc.org While direct application of this methodology to this compound has not been reported, the presence of the isoxazole core suggests its potential to undergo similar transformations.

In a related context, the reaction of five-membered heterocycle-substituted 2-isoxazoline-2-oxides with a Lewis acid like titanium tetrachloride has been shown to yield novel heterocycle-fused furo[3,4-d]isoxazoles. clockss.org This indicates that under appropriate acidic conditions, transformations involving the isoxazole and furan rings could be feasible.

Cycloaddition Reactions Involving the Isoxazole Nucleus

The isoxazole ring can participate in cycloaddition reactions, a cornerstone of heterocyclic synthesis. rsc.org The most common type is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, which is often used to construct the isoxazole ring itself from a nitrile oxide and an alkyne or alkene. rsc.orgmdpi.comnih.govresearchgate.net Once formed, the isoxazole ring can, in some cases, act as a diene or dienophile in further cycloaddition reactions, although this is less common. The regioselectivity of these reactions is a key factor, with 3,5-disubstituted isoxazoles often being the favored products in conventional syntheses. mdpi.com The synthesis of 3,4,5-trisubstituted isoxazoles can be more challenging and may require specific reaction conditions or substrates. nih.govolemiss.edu

For this compound, the isoxazole nucleus could potentially react with a suitable dienophile, although the aromaticity of the ring system would need to be overcome, likely requiring harsh reaction conditions. The electronic properties of the chloromethyl and furyl substituents would influence the feasibility and outcome of such reactions.

Reactivity of the 2-Furyl Substituent at Position 5

Electronic Influence of the Furan Ring on Isoxazole Reactivity

The furan ring, being an electron-donating group, can influence the electron density of the attached isoxazole ring. This electronic communication between the two heterocyclic systems can affect the reactivity of the isoxazole nucleus towards both electrophiles and nucleophiles. The oxygen atom in the furan ring donates electron density to the aromatic system, which can be relayed to the isoxazole ring, potentially modulating its stability and reactivity. acs.org Theoretical studies on furan and pyrrole (B145914) have provided insights into their electronic excitation spectra, which are influenced by the heteroatom. researchgate.net

Electrophilic Reactions of the Furan Ring

The furan ring is known to undergo electrophilic aromatic substitution reactions more readily than benzene. pearson.compearson.com The preferred position for electrophilic attack on a furan ring is the 2-position (or the 5-position if the 2-position is substituted), as the resulting carbocation intermediate is more stabilized by resonance. pearson.comquora.comquora.com In this compound, the furan ring is already substituted at its 2-position by the isoxazole moiety. Therefore, any further electrophilic substitution on the furan ring would be expected to occur at the 5-position of the furan ring.

Reaction Type Typical Reagents Expected Product
BrominationBr₂ in dioxane3-(Chloromethyl)-5-(5-bromo-2-furyl)isoxazole
NitrationHNO₃/H₂SO₄ (mild conditions)3-(Chloromethyl)-5-(5-nitro-2-furyl)isoxazole
Friedel-Crafts AcylationAcyl chloride/Lewis acid3-(Chloromethyl)-5-(5-acyl-2-furyl)isoxazole

This table presents expected outcomes based on the general reactivity of furan. Specific experimental verification for this compound is required.

Susceptibility of the Furan Ring to Ring Opening

The furan ring, despite its aromatic character, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or oxidizing agents. researchgate.net This reactivity stems from the inherent strain in the five-membered ring and the presence of the oxygen heteroatom. For instance, the oxidation of some furan derivatives can lead to dearomatization and the formation of enediones. nih.gov While specific studies on the ring-opening of the furan moiety in this compound are not available, it is a potential reaction pathway to consider, especially under harsh reaction conditions. The stability of the furan ring in this particular molecule will be influenced by the electronic effects of the attached isoxazole ring.

Interplay of Reactivity Between Different Functional Groups

The isoxazole ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect. This deactivating influence extends to both the adjacent chloromethyl group at the 3-position and the furyl group at the 5-position. Consequently, the reactivity of these attached groups is modulated compared to simpler, non-isoxazole-substituted analogues.

Reactivity of the Chloromethyl Group:

The primary reactive site for nucleophilic attack is the methylene carbon of the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. The electron-withdrawing nature of the isoxazole ring is anticipated to enhance the electrophilicity of the benzylic-like carbon, thereby facilitating nucleophilic substitution reactions. Studies on analogous 3-chloromethyl-5-arylisoxazoles have demonstrated facile reactions with phenols, thiols, and amines. researchgate.net For instance, the reaction of 3-chloromethyl-5-phenylisoxazole with sodium methoxide (B1231860) results in the corresponding methoxymethyl derivative. researchgate.net It is important to note that in some cases, the alkylation with chloromethylisoxazoles has been observed to proceed more slowly than with analogous chloromethylisothiazoles, suggesting a nuanced electronic effect of the specific heterocyclic core. researchgate.net

Table 1: Nucleophilic Substitution Reactions of 3-(Chloromethyl)-5-arylisoxazoles

Nucleophile Product Reference Compound
Substituted Phenols 3-Aryloxymethyl-5-arylisoxazoles 3-(Chloromethyl)-5-phenylisoxazole
Sodium Methylate 3-Methoxymethyl-5-arylisoxazoles 3-(Chloromethyl)-5-phenylisoxazole
Sodium Phenylthiolate 3-(Phenylthiomethyl)-5-arylisoxazoles 3-(Chloromethyl)-5-phenylisoxazole
Morpholine 3-(Morpholinomethyl)-5-arylisoxazoles 3-(Chloromethyl)-5-phenylisoxazole

Reactivity of the Furyl Ring:

The furan ring is an electron-rich aromatic heterocycle that typically undergoes electrophilic substitution at the C-5 position (adjacent to the oxygen atom). However, in this compound, the potent electron-withdrawing effect of the 5-isoxazolyl substituent significantly deactivates the furan ring towards electrophilic attack. This deactivation makes electrophilic substitution on the furan ring more challenging compared to unsubstituted furan. Research on 5-(2-furyl)-1-methyl-1H-imidazole has shown that an electron-withdrawing imidazole (B134444) substituent similarly deactivates the attached furan ring. researchgate.net Nevertheless, under appropriate conditions, electrophilic substitution may still be possible, likely directed to the 5-position of the furan ring, which remains the most nucleophilic site.

Table 2: Predicted Outcome of Electrophilic Substitution on the Furyl Ring

Electrophilic Reagent Predicted Major Product Rationale
Nitrating Mixture 3-(Chloromethyl)-5-(5-nitro-2-furyl)isoxazole Substitution at the most activated position of the deactivated furan ring.
Bromine/Lewis Acid 3-(Chloromethyl)-5-(5-bromo-2-furyl)isoxazole Halogenation at the C-5 position of the furan ring.
Acylating Agent 3-(Chloromethyl)-5-(5-acyl-2-furyl)isoxazole Friedel-Crafts acylation, though likely requiring forcing conditions.

Reactivity of the Isoxazole Ring:

The isoxazole ring itself is generally stable under neutral and acidic conditions. However, the N-O bond within the isoxazole ring is inherently weak and can be susceptible to cleavage under certain reductive or basic conditions. While the primary reactivity of this compound is dominated by the chloromethyl group, harsh reaction conditions could potentially lead to ring-opening of the isoxazole moiety. The nature of the substituents at the 3- and 5-positions can influence the stability of the isoxazole ring.

Theoretical and Computational Chemistry of 3 Chloromethyl 5 2 Furyl Isoxazole

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory has become a important tool in computational chemistry for predicting the properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT calculations can accurately determine the geometric and electronic properties of molecules like 3-(Chloromethyl)-5-(2-furyl)isoxazole.

The geometry of this compound is defined by the spatial arrangement of its constituent isoxazole (B147169) and furan (B31954) rings, linked by a carbon-carbon single bond. The rotational freedom around this bond gives rise to different conformers. Computational studies on analogous 2-substituted furans and 5-substituted isoxazoles indicate that such molecules predominantly exist in two planar conformations: a syn (or O-N cis) form and an anti (or O-N trans) form. researchgate.net

Geometry optimization using DFT methods, such as with the B3LYP functional and a 6-31+G* basis set, is employed to find the minimum energy structures of these conformers. researchgate.netnih.gov For this compound, the anti conformer, where the oxygen atoms of the isoxazole and furan rings are positioned on opposite sides of the central C-C bond, is generally predicted to be the more stable structure due to reduced steric hindrance and electrostatic repulsion. The energy difference between the anti and syn conformers is typically small, suggesting that both may coexist at room temperature.

The optimization process also provides key structural parameters. The isoxazole and furan rings are largely planar, though minor deviations can occur due to substituent effects. The bond lengths and angles are consistent with the hybridizations of the atoms involved.

Table 1: Predicted Structural Parameters for the anti Conformer of this compound

ParameterDescriptionPredicted Value (Å or °)
r(C5-C2')Inter-ring bond length~1.45 Å
r(C3-CH₂)Bond length to chloromethyl group~1.51 Å
r(CH₂-Cl)Carbon-chlorine bond length~1.79 Å
∠(O1-C5-C2')Inter-ring bond angle~120°
τ(O1-C5-C2'-O1')Inter-ring dihedral angle~180° (anti)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netnih.gov

DFT calculations show that both the HOMO and LUMO are predominantly of π-character and are delocalized across the conjugated system of the furan and isoxazole rings.

HOMO: This orbital is typically concentrated on the more electron-rich furan ring, signifying its role as the primary electron donor in charge-transfer interactions.

LUMO: This orbital is generally distributed over the entire π-system but with significant contributions from the electron-deficient isoxazole ring, which acts as the electron acceptor.

A smaller HOMO-LUMO gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For molecules with linked heterocyclic rings like this, the Egap is typically in the range of 4-5 eV, indicating a moderately reactive and stable compound.

Table 2: Predicted Frontier Orbital Energies

ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital~ -6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital~ -2.0 eV
EgapHOMO-LUMO Energy Gap~ 4.5 eV

Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated using DFT by computing the second derivatives of the energy with respect to atomic displacements. These calculated frequencies, after applying a scaling factor to correct for anharmonicity and basis set deficiencies, typically show excellent agreement with experimental data. esisresearch.orgcardiff.ac.uk

The vibrational spectrum of this compound can be divided into several characteristic regions:

C-H Stretching: Aromatic C-H stretching vibrations from both the furan and isoxazole rings are predicted in the 3100-3250 cm⁻¹ region. globalresearchonline.net

Ring Vibrations: C=C and C=N stretching modes within the heterocyclic rings give rise to strong bands between 1400 and 1600 cm⁻¹. Ring breathing and deformation modes are expected at lower frequencies.

Chloromethyl (CH₂Cl) Group Vibrations: The chloromethyl group has several distinct vibrational modes. The C-H asymmetric and symmetric stretching modes appear around 2950-3050 cm⁻¹. Other characteristic vibrations include scissoring (~1430 cm⁻¹), wagging (~1280 cm⁻¹), twisting (~1235 cm⁻¹), and rocking (~950 cm⁻¹). esisresearch.orgnih.gov The C-Cl stretching vibration is typically found in the 700-800 cm⁻¹ range.

Table 3: Predicted Key Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)AssignmentRing/Group
3100 - 3250ν(C-H) stretchingFuran, Isoxazole
2950 - 3050ν(C-H) stretchingCH₂Cl
1500 - 1600ν(C=N) and ν(C=C) stretchingIsoxazole, Furan
~1430δ(CH₂) scissoringCH₂Cl
~1280ω(CH₂) waggingCH₂Cl
700 - 800ν(C-Cl) stretchingCH₂Cl

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.gov Theoretical calculations provide shielding tensors that are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.govnih.gov

¹H NMR: The proton on the isoxazole ring (H4) is expected to appear as a singlet in the aromatic region. The three protons on the furan ring (H3', H4', H5') will appear as distinct signals, with their chemical shifts influenced by the electronegativity of the furan oxygen and the connection to the isoxazole ring. The two protons of the chloromethyl group (CH₂) are expected to produce a singlet, shifted downfield due to the electron-withdrawing effect of the chlorine atom and the isoxazole ring.

¹³C NMR: The carbon atoms of the isoxazole and furan rings will have distinct chemical shifts reflecting their local electronic environments. The C3 and C5 carbons of the isoxazole ring, being attached to heteroatoms and substituents, will be significantly deshielded. The chloromethyl carbon (CH₂) will also be deshielded by the attached chlorine atom.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) relative to TMS

AtomPredicted ¹³C Shift (ppm)AtomPredicted ¹H Shift (ppm)
C3~160-165H4~6.5-7.0
C4~100-105H3'~6.8-7.2
C5~168-172H4'~6.6-6.9
C2'~145-150H5'~7.5-7.8
CH₂~40-45CH₂~4.5-5.0

Analysis of Aromaticity and Electron Delocalization within the Isoxazole and Furan Rings

Aromaticity is a key concept describing the stability and reactivity of cyclic conjugated systems. In this compound, both the isoxazole and furan rings possess aromatic character, though to different extents. ksu.edu.sa The aromaticity arises from the cyclic delocalization of π-electrons.

Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. Large negative NICS values (e.g., NICS(1)zz, calculated 1 Å above the ring plane) indicate diatropic ring currents and aromaticity, while positive values suggest anti-aromaticity. rsc.orgnih.gov

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an ideal aromatic value. A HOMA value close to 1 indicates high aromaticity, while a value near 0 suggests a non-aromatic system.

Local Reactivity Descriptors (Fukui Functions, Molecular Electrostatic Potential)

To understand the chemical reactivity of specific sites within the molecule, local reactivity descriptors are calculated.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It provides a guide to intermolecular interactions.

Negative Potential (Red/Yellow): Regions of negative potential, rich in electrons, are located around the electronegative oxygen and nitrogen atoms of the isoxazole and furan rings. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Regions of positive potential, which are electron-deficient, are found around the hydrogen atoms and the chloromethyl group. These sites are prone to nucleophilic attack.

Fukui Functions: Derived from conceptual DFT, Fukui functions identify the most reactive sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. semanticscholar.orgmdpi.com

f⁺(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). For this compound, the C3 and C5 positions of the isoxazole ring are likely to have high f⁺ values.

f⁻(r): Indicates the propensity of a site to donate an electron (electrophilic attack). The carbon atoms of the furan ring, particularly C5', are expected to have high f⁻ values. mdpi.com

f⁰(r): Predicts sites for radical attack.

These descriptors collectively suggest that electrophilic substitution would preferentially occur on the furan ring, while the isoxazole ring and the chloromethyl group are more likely targets for nucleophilic attack.

Reaction Mechanism Elucidation using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping out the intricate details of chemical reactions. For this compound, key transformations would likely involve the reactive chloromethyl group and the stability of the isoxazole ring. Elucidating these mechanisms involves locating transition states and calculating the energy profiles of potential reaction pathways.

A transition state (TS) represents the highest energy point along a reaction coordinate, and its analysis is crucial for understanding reaction kinetics. For this compound, two plausible transformations for computational study are nucleophilic substitution at the chloromethyl group and the thermal or photochemical rearrangement of the isoxazole ring.

Nucleophilic Substitution: The chloromethyl group is a prime site for SN2 reactions. In a hypothetical reaction with a nucleophile (e.g., hydroxide, OH⁻), computational analysis would identify the transition state where the nucleophile is forming a bond with the methylene (B1212753) carbon while the chlorine atom is simultaneously departing. Key parameters obtained from a TS analysis, such as imaginary vibrational frequencies, bond lengths, and atomic charges, would confirm the structure of the transition state. For instance, calculations on similar systems have shown that the C-Cl bond elongates significantly in the TS, while the Nu-C bond begins to form.

[3+2] Cycloaddition: The synthesis of the isoxazole ring itself often proceeds via a [3+2] cycloaddition reaction, for example, between a nitrile oxide and an alkyne. Computational studies on the formation of similar isoxazoles have successfully characterized the transition states for such reactions. nih.gov These analyses help determine the regioselectivity of the cycloaddition, explaining why the 2-furyl group is at the 5-position. The geometry of the transition state would reveal whether the reaction is synchronous or asynchronous. nih.gov

The table below illustrates hypothetical parameters that would be calculated in a transition state analysis for an SN2 reaction on this compound.

ParameterReactant Complex (C₂H₂Cl-Isox-Fur + Nu⁻)Transition StateProduct Complex (C₂H₂Nu-Isox-Fur + Cl⁻)
C-Cl Bond Length (Å)~1.80~2.40- (Dissociated)
C-Nu Bond Length (Å)- (Approaching)~2.10~1.45
Imaginary Frequency (cm⁻¹)0-350 to -4500
Mulliken Charge on Cl~ -0.25~ -0.70-1.00

An energy profile, or potential energy surface (PES), maps the energy of a system as a function of the reaction progress. By calculating the energies of reactants, transition states, intermediates, and products, a complete picture of the reaction's thermodynamics and kinetics can be constructed.

For the [3+2] cycloaddition synthesis of the isoxazole ring, computational studies on analogous reactions have shown that the activation energy (ΔG‡) for the formation of the 5-substituted regioisomer is typically lower than that for the 4-substituted isomer, explaining the observed regioselectivity. nih.gov A moderate activation energy of around 23-26 kcal/mol would be consistent with the mild reaction conditions often used. nih.gov

The energy profile for an SN2 reaction at the chloromethyl group would show the initial energy of the reactants, the peak corresponding to the transition state, and the final energy of the products. The height of this peak relative to the reactants gives the activation energy, which determines the reaction rate. A lower activation barrier implies a faster reaction. DFT calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for such studies on isoxazole derivatives. irjweb.comresearchgate.net

The following table presents a hypothetical energy profile for the cycloaddition reaction pathway leading to the isoxazole core.

Reaction SpeciesDescriptionRelative Gibbs Free Energy (ΔG, kcal/mol)
ReactantsIsolated Nitrile Oxide + Furan-Alkyne0.0
Transition State (TS)Cycloaddition TS leading to 5-(2-furyl) isomer+24.5
ProductThis compound-35.0

Comparison with Related Heterocyclic Systems (e.g., Oxazole (B20620), Pyrrole (B145914), Furan)

The chemical properties of this compound are heavily influenced by its core heterocyclic rings. Comparing the isoxazole moiety to other five-membered heterocycles like its isomer oxazole, as well as pyrrole and furan, can illuminate its relative stability, aromaticity, and electronic character. Computational studies provide quantitative metrics for such comparisons. dtic.mil

Aromaticity: Aromaticity is a key factor in the stability and reactivity of these rings. It can be quantified using several computational indices, including the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and Aromatic Stabilization Energy (ASE). Studies have consistently shown that the aromaticity of these five-membered rings follows the general trend: Pyrrole > Furan > Isoxazole ≈ Oxazole. researchgate.net The lower aromaticity of isoxazole and oxazole is attributed to the electronegative oxygen atom, which localizes electron density, and the presence of the weaker N-O bond. dtic.mil

Electronic Properties: The distribution of electrons, particularly in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), dictates the reactivity of these heterocycles. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. irjweb.com Pyrrole and furan are generally considered electron-rich and are highly susceptible to electrophilic attack. Isoxazole, containing two electronegative heteroatoms, is less electron-rich. The presence of the electron-withdrawing chloromethyl group and the furyl substituent in the target molecule would further modulate these electronic properties.

The table below summarizes and compares calculated properties for the parent heterocyclic rings.

HeterocycleHeat of Formation (kcal/mol)¹Aromaticity (HOMA)¹³HOMO-LUMO Gap (eV)⁵
Isoxazole+20.50.55~6.5
Oxazole+1.40.58~6.2
Pyrrole+26.00.91~5.8
Furan-8.30.75~6.0

This comparative analysis reveals that the isoxazole ring in this compound provides a moderately aromatic and relatively stable core, but less so than pyrrole or furan. Its electronic properties make it a unique scaffold, with reactivity patterns distinct from those of its related heterocyclic cousins.

Synthetic Applications and Derivatization of 3 Chloromethyl 5 2 Furyl Isoxazole

Utilization as a Versatile Synthetic Building Block

The versatility of 3-(Chloromethyl)-5-(2-furyl)isoxazole as a synthetic building block is rooted in the distinct reactivity of its constituent parts. The isoxazole (B147169) ring is a common scaffold in medicinal chemistry, known for its presence in numerous biologically active compounds. nih.govresearchgate.netwikipedia.org The chloromethyl group at the 3-position of the isoxazole acts as a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This facilitates the introduction of a wide variety of substituents through SN2 displacement reactions, enabling the construction of ether, thioether, amine, and other linkages.

Simultaneously, the 5-(2-furyl) moiety offers a site for further functionalization. The furan (B31954) ring is an electron-rich aromatic system that can undergo electrophilic substitution reactions. This allows for the introduction of substituents such as nitro or acyl groups onto the furan ring, further diversifying the range of accessible derivatives. The combination of these two reactive sites—the electrophilic chloromethyl group and the nucleophilic furan ring—allows for a stepwise and controlled elaboration of the molecule, making it a valuable precursor for the synthesis of complex heterocyclic compounds.

Functional Group Interconversions of the Chloromethyl Group

The primary mode of reactivity for the chloromethyl group is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles. This allows for the facile introduction of oxygen, sulfur, and nitrogen-containing functional groups.

Ether linkages can be readily formed by reacting this compound with alkoxides or phenoxides in a classic Williamson ether synthesis. Analogous reactions with 3-chloromethyl-5-arylisoxazoles have been shown to proceed efficiently with substituted phenols in the presence of a base. masterorganicchemistry.com Similarly, thioethers are synthesized by displacing the chloride with a thiol or thiolate salt. This reaction provides a direct route to compounds containing a sulfide (B99878) linkage, which can be further oxidized to the corresponding sulfoxides or sulfones if desired. wikipedia.org

The reaction with sodium thiolates, such as sodium phenylthiolate or sodium benzylthiolate, results in the formation of the corresponding phenyl- or benzylsulfanyl derivatives. masterorganicchemistry.com These transformations are typically carried out in a polar solvent to facilitate the dissolution of the nucleophile and promote the substitution reaction.

NucleophileReagent ExampleProduct Class
PhenoxideSodium Phenoxide (NaOPh)Aryl Ether
AlkoxideSodium Methoxide (B1231860) (NaOMe)Alkyl Ether
ThiolateSodium Thiophenolate (NaSPh)Aryl Thioether
AlkylthiolateSodium Ethanethiolate (NaSEt)Alkyl Thioether

The chloromethyl group is an effective alkylating agent for amines. Direct reaction with secondary amines, such as morpholine (B109124), leads to the formation of tertiary amine derivatives. masterorganicchemistry.com However, the direct alkylation of ammonia (B1221849) or primary amines can be complicated by overalkylation, where the initially formed primary or secondary amine product reacts further with the starting material to yield a mixture of products. masterorganicchemistry.comthermofisher.com

To achieve the selective synthesis of primary amines, indirect methods are often employed. One robust method is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. libretexts.orgresearchgate.net The phthalimide anion displaces the chloride, and the resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the pure primary amine. nih.govorganic-chemistry.org An alternative two-step approach involves the displacement of the chloride with sodium azide (B81097) to form an azidomethyl intermediate. Subsequent reduction of the azide, commonly achieved with triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation, yields the primary amine.

Once the 3-(aminomethyl)-5-(2-furyl)isoxazole is obtained, it can be readily converted into a wide range of amides through acylation with acid chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents.

Target LinkageMethodKey ReagentsIntermediate Product
Primary AmineGabriel Synthesis1. Potassium Phthalimide2. HydrazineN-((5-(2-furyl)isoxazol-3-yl)methyl)phthalimide
Primary AmineAzide Reduction1. Sodium Azide (NaN₃)2. Reducing Agent (e.g., H₂/Pd)3-(Azidomethyl)-5-(2-furyl)isoxazole
Secondary AmineDirect AlkylationPrimary Amine (e.g., R-NH₂)3-((Alkylamino)methyl)-5-(2-furyl)isoxazole
Tertiary AmineDirect AlkylationSecondary Amine (e.g., R₂NH)3-((Dialkylamino)methyl)-5-(2-furyl)isoxazole
AmideAcylation of AmineAcid Chloride (RCOCl)N-((5-(2-furyl)isoxazol-3-yl)methyl)amide

The chlorine atom of the chloromethyl group can be exchanged for other halogens through a halide exchange process known as the Finkelstein reaction. rsc.orgnih.gov This SN2 reaction is an equilibrium process that can be driven to completion by careful choice of solvent and reagents.

To synthesize the corresponding iodo-derivative, 3-(Iodomethyl)-5-(2-furyl)isoxazole, the chloromethyl compound is treated with sodium iodide in acetone. The reaction is driven forward by the precipitation of sodium chloride, which is insoluble in acetone, from the reaction mixture. Similarly, the fluoro-derivative, 3-(Fluoromethyl)-5-(2-furyl)isoxazole, can be prepared by heating the chloromethyl precursor with a source of fluoride (B91410) ions, such as potassium fluoride, in a polar aprotic solvent. This approach has been successfully used for the preparation of fluoromethyl-isoxazole derivatives. organic-chemistry.org

Modifications of the 2-Furyl Moiety

The 2-furyl ring attached to the isoxazole core is an electron-rich heteroaromatic system that is susceptible to electrophilic attack.

Electrophilic aromatic substitution reactions on the furan ring provide a powerful method for introducing additional functional groups. In 2-substituted furans, electrophilic attack typically occurs at the C5 position (the other position alpha to the furan oxygen), as this position is most activated and sterically accessible. libretexts.org

Common electrophilic substitution reactions that can be applied to the furyl moiety of this compound include:

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and trifluoroacetic anhydride (B1165640), is expected to introduce a nitro group at the 5-position of the furan ring, yielding 3-(Chloromethyl)-5-(5-nitro-2-furyl)isoxazole. nih.gov

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to install a halogen atom on the furan ring.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the furan ring can be acylated with an acid chloride or anhydride (e.g., acetyl chloride) to introduce a ketone functional group, leading to the formation of 3-(Chloromethyl)-5-(5-acetyl-2-furyl)isoxazole.

It is important to note that the conditions for these electrophilic reactions must be chosen carefully to avoid potential side reactions involving the chloromethyl group or degradation of the furan ring, which can be sensitive to strong acids.

Hydrogenation and Ring Saturation Studies

Specific hydrogenation studies on this compound are not extensively documented in the current scientific literature. However, the catalytic hydrogenation of isoxazoles is a well-established transformation that typically leads to the reductive cleavage of the N-O bond, resulting in the formation of a β-amino enone. This process is a valuable synthetic tool for converting the stable isoxazole ring into a more versatile acyclic intermediate.

The general outcome of isoxazole hydrogenation can be influenced by the catalyst, solvent, and the nature of the substituents on the isoxazole ring. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum-based catalysts.

Based on these general principles, the catalytic hydrogenation of this compound would be expected to yield an acyclic β-amino enone. The furan ring is also susceptible to hydrogenation, which could lead to the saturation of the furan ring to a tetrahydrofuran (B95107) moiety, potentially occurring either before or after the isoxazole ring opening, depending on the reaction conditions. It is important to note that without specific experimental data for this compound, the precise reaction pathway and product distribution remain speculative.

Table 2: Potential Products from the Hydrogenation of this compound

Product NameStructureNotes
1-Amino-4-chloro-1-(2-furyl)but-1-en-3-oneExpected product from isoxazole ring opening.
1-Amino-4-chloro-1-(tetrahydrofuran-2-yl)but-1-en-3-oneProduct from both isoxazole and furan ring reduction.

Regioselective Derivatization at the Isoxazole Ring

While the chloromethyl and furyl substituents offer primary sites for derivatization, the isoxazole ring itself can undergo regioselective functionalization, most commonly at the C4 position. The C4 position of the isoxazole ring is susceptible to electrophilic substitution, particularly when activated by appropriate substituents at the C3 and C5 positions.

Although specific studies on the regioselective derivatization of this compound are scarce, general methodologies for the C4-functionalization of 3,5-disubstituted isoxazoles can be considered. These methods often involve metalation of the C4 position followed by quenching with an electrophile. For instance, treatment with a strong base like n-butyllithium can deprotonate the C4 position, creating a nucleophilic center that can react with a variety of electrophiles, such as alkyl halides, aldehydes, or ketones.

Another approach for C4-functionalization is through electrophilic halogenation, where a halogenating agent such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C4 position. This halogenated intermediate can then be used in cross-coupling reactions to introduce a wider range of substituents. The feasibility and regioselectivity of these reactions for this compound would need to be experimentally verified.

Construction of Complex Polyheterocyclic Systems

The bifunctional nature of this compound, possessing both a reactive chloromethyl group and a diene system within the furan ring, makes it an attractive starting material for the construction of complex polyheterocyclic systems.

One potential strategy involves leveraging the chloromethyl group for intramolecular cyclization reactions. For example, the chloromethyl group could be converted into a nucleophilic or electrophilic center that can then react with a suitably positioned functional group on a substituent introduced at the furan ring, leading to the formation of a new fused ring system.

Furthermore, the furan ring itself can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. Reaction with a suitable dienophile could lead to the formation of a bicyclic system, which could then be further elaborated.

Future Directions in Research on 3 Chloromethyl 5 2 Furyl Isoxazole

Development of More Efficient and Atom-Economical Synthetic Routes

Future research will likely focus on developing greener and more efficient methods for synthesizing 3-(Chloromethyl)-5-(2-furyl)isoxazole. Traditional multi-step syntheses often suffer from low atom economy and the generation of hazardous waste. nih.gov Modern synthetic strategies that could be explored include:

One-Pot, Multi-Component Reactions: Designing a convergent synthesis where furfural-derived precursors, a chloromethyl source, and a nitrogen-oxygen synthon react in a single vessel would significantly improve efficiency. Three-component syntheses have proven effective for other 3,5-disubstituted isoxazoles. researchgate.net

Domino Reactions: A domino or cascade sequence, for instance, starting from a β-nitroenone derived from a furan (B31954) precursor, could lead to the isoxazole (B147169) ring in a highly efficient manner through a reductive Nef reaction followed by cyclization. rsc.org

Mechanochemistry: The use of ball-milling for the 1,3-dipolar cycloaddition step could offer a solvent-free, scalable, and rapid synthesis route. nih.gov This approach has been successfully applied to the synthesis of other 3,5-isoxazoles using recyclable catalysts. nih.gov

Synthetic StrategyPotential Advantages for this compound Synthesis
Multi-Component Reaction Reduced step count, less purification, higher throughput.
Domino Reaction Increased molecular complexity from simple precursors in one operation. rsc.org
Mechanochemistry Solvent-free conditions, scalability, reduced energy consumption. nih.gov

Exploration of Novel Catalytic Methods for Functionalization

The inherent reactivity of the chloromethyl group and the potential for C-H activation on both the isoxazole and furan rings open up numerous possibilities for catalytic functionalization.

Cross-Coupling Reactions: The chloromethyl group is an excellent electrophilic handle for nucleophilic substitution reactions. researchgate.net Beyond this, future work could focus on transition-metal-catalyzed cross-coupling reactions to replace the chlorine with various organic fragments, expanding the molecular diversity accessible from this building block.

C-H Functionalization: Direct C-H functionalization of the furan or isoxazole rings represents a highly atom-economical approach to introduce new substituents. researchgate.net Rhodium(III)-catalyzed C-H alkynylation has been demonstrated on isoxazoles, suggesting that the C-4 position of the isoxazole ring in the target molecule could be a viable site for such transformations. researchgate.net

Directed Metalation: The oxygen and nitrogen atoms in the isoxazole and furan rings could act as directing groups to achieve site-selective metalation followed by quenching with an electrophile, enabling precise modification of the heterocyclic cores.

Advanced Mechanistic Investigations using Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and discovering new reactivity.

In Situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) could be employed to monitor reaction progress in real-time. This would allow for the identification of transient intermediates, such as nitrile oxides generated in situ, and provide insights into reaction kinetics. mdpi.com

Time-Resolved Spectroscopy: For photochemical reactions, such as the light-activated ring-opening of the isoxazole, time-resolved photoelectron spectroscopy could elucidate the ultrafast dynamics and reaction pathways, distinguishing between concerted and stepwise mechanisms. nih.gov

Isotope Labeling Studies: Experiments using isotopically labeled starting materials (e.g., ¹³C, ¹⁵N, ¹⁸O) can help trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms, particularly in complex rearrangements or cyclizations.

Computational Design and Prediction of New Reactivity Modes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the behavior of molecules.

Reaction Pathway Modeling: DFT calculations can be used to model the transition states and intermediates of potential synthetic routes, helping to predict the feasibility and regioselectivity of reactions like 1,3-dipolar cycloadditions. organic-chemistry.org This can guide the selection of optimal catalysts and reaction conditions before extensive experimental work is undertaken.

Predicting Electronic Properties: Computational methods can calculate molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential maps, and bond dissociation energies. nih.gov This information is vital for predicting sites of electrophilic or nucleophilic attack and for understanding the interplay between the furan and isoxazole rings.

Virtual Screening of Catalysts: For novel functionalization reactions, computational screening of different catalyst-ligand combinations can accelerate the discovery of efficient catalytic systems, saving significant experimental time and resources.

Computational MethodApplication in Future Research
DFT Calculations Modeling reaction pathways, predicting regioselectivity, calculating electronic properties. nih.govjmaterenvironsci.com
TD-DFT Simulating UV-Vis spectra and predicting photochemical reactivity. jmaterenvironsci.com
Molecular Dynamics Simulating interactions with biological targets or surfaces. researchgate.net

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic technologies can offer significant advantages in terms of safety, efficiency, and access to novel chemical space.

Flow Chemistry: The synthesis of isoxazoles often involves reactive intermediates and exothermic steps, which can be managed more safely and efficiently in continuous flow reactors. researchgate.net A multi-step flow process could be developed to telescope the oximation, chlorination, and cycloaddition steps required for isoxazole formation, minimizing handling of hazardous reagents and improving reproducibility. researchgate.netuc.pt

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and powerful method for generating radical intermediates. This could be applied to the C-H functionalization of the furan or isoxazole ring under gentle conditions. whiterose.ac.ukmdpi.comnih.gov For example, a photoredox-mediated coupling of the molecule with other organic fragments could be explored, avoiding harsh reagents and high temperatures. whiterose.ac.uk

Fundamental Studies on the Interplay of Isoxazole and Furan Electronic Systems

The conjugation of the π-systems of the furan and isoxazole rings likely leads to unique electronic properties that have yet to be fully explored.

Spectroscopic and Electrochemical Analysis: A systematic study using UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry would provide empirical data on the molecule's electronic structure, including its HOMO-LUMO gap. mdpi.com This data would be invaluable for applications in materials science, such as organic electronics.

Comparative Reactivity Studies: Investigating how the furan substituent influences the reactivity of the isoxazole ring (and vice-versa) compared to simpler alkyl- or aryl-substituted isoxazoles would provide fundamental insights. For instance, does the electron-donating nature of the furan ring affect the stability of the isoxazole's N-O bond or its susceptibility to nucleophilic attack?

Theoretical Analysis of Aromaticity and Conjugation: Computational studies can quantify the degree of aromaticity of each ring and analyze the extent of electronic communication between them. nih.gov This would help to rationalize observed reactivity patterns and guide the design of new derivatives with tailored electronic properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(chloromethyl)-5-(2-furyl)isoxazole, and how do reaction conditions influence yield and regioselectivity?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkynes under microwave irradiation, which enhances reaction efficiency (80–90% yield) and reduces isomer formation. Chlorination of the hydroxymethyl intermediate using N-chlorosuccinimide (NCS) in dichloromethane with triethylamine as a base ensures regioselective substitution . Reaction monitoring via TLC and purification by recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products.

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound and verifying its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is used to confirm the substitution pattern, while IR spectroscopy identifies functional groups like C-Cl (600–800 cm⁻¹) and furyl C-O-C (∼1250 cm⁻¹). Mass spectrometry validates molecular weight. Thin-layer chromatography (TLC) monitors reaction progress, and melting point determination ensures purity .

Q. What are common challenges in the chlorination step during synthesis, and how can side reactions be minimized?

  • Methodological Answer : Over-chlorination and isomerization are key challenges. Using controlled stoichiometry of NCS and maintaining temperatures below 0°C during chlorination minimizes side reactions. Triethylamine acts as an HCl scavenger, preventing acid-catalyzed degradation .

Advanced Research Questions

Q. How do structural modifications at the 3- and 5-positions of isoxazole derivatives affect their inhibitory potency against glutathione-dependent enzymes (e.g., GR and GST)?

  • Methodological Answer : Substituent position significantly impacts activity. For example, 3-(4-chlorophenyl)isoxazole exhibits uncompetitive inhibition of glutathione reductase (GR) with IC₅₀ = 0.059 μM, while 5-(4-chlorophenyl)isoxazole is less potent (IC₅₀ = 0.107 μM). Kinetic assays with varying NADPH and GSSG concentrations reveal binding mechanisms. Molecular docking studies correlate chlorine’s 3-position with enhanced active-site interactions .

Q. How does the electronic nature of substituents on the phenyl ring influence the inhibitory kinetics (Ki) of isoxazole derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Cl, -Br) at the 3-position lower Ki values (e.g., 0.011 ± 0.002 μM for 3-(4-chlorophenyl)isoxazole) by stabilizing enzyme-inhibitor complexes. Competitive inhibition is observed for GST (e.g., 3-(4-bromophenyl)isoxazole, Ki = 0.059 ± 0.20 μM), while uncompetitive inhibition dominates for GR. Hammett plots and density functional theory (DFT) calculations quantify electronic effects .

Q. What computational approaches elucidate the structure-activity relationships of isoxazole derivatives targeting antioxidant pathways?

  • Methodological Answer : Molinspiration analysis and molecular docking predict bioavailability and binding affinities. For example, 3-(1-ethylbenzimidazol-2-yl)-5-(4-chlorophenyl)isoxazole (IC₅₀ = 135 μM) shows strong antioxidant activity via π-π stacking with BSA. Hirshfeld surface analysis identifies key van der Waals interactions in crystal structures .

Data Contradictions and Resolution

  • Contradiction : reports 3-(4-chlorophenyl)isoxazole as a superior GR inhibitor compared to its 5-substituted analog, but the mechanism differs (uncompetitive vs. competitive).
  • Resolution : Structural studies (e.g., X-ray crystallography) and mutagenesis assays can clarify positional effects on enzyme binding. Kinetic parameters (Km, Vmax) under varying substrate concentrations resolve inhibition modes .

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